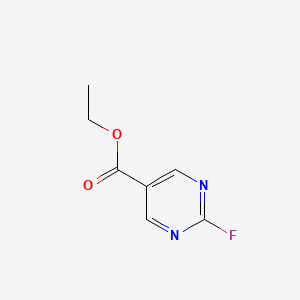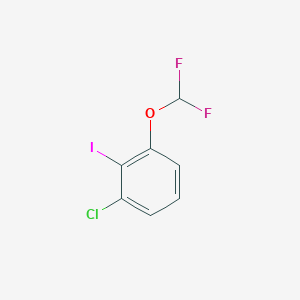
2-Benzyl-4,4-difluoro-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,4-difluoropyrrolidine is a chemical compound with the molecular formula C11H14F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and two fluorine atoms attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-difluoropyrrolidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzylamine with 4,4-difluorobutyronitrile in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of 2-Benzyl-4,4-difluoropyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
2-Benzyl-4,4-difluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and selectivity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropyrrolidine: Lacks the benzyl group, making it less lipophilic and potentially less effective in certain applications.
2-Benzylpyrrolidine: Lacks the fluorine atoms, which may reduce its reactivity and binding affinity in certain contexts.
4,4-Difluoropiperidine: A six-membered ring analog that may exhibit different chemical and biological properties due to ring size differences.
Uniqueness
2-Benzyl-4,4-difluoropyrrolidine is unique due to the combination of the benzyl group and fluorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-benzyl-4,4-difluoropyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)7-10(14-8-11)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChI Key |
WRCRGOOYONEPID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)







